O-Phospho-DL-threonine
Description
Biological Context and Significance as a Phosphorylated Amino Acid Derivative
O-phospho-L-threonine is an L-threonine derivative where a phosphate (B84403) group is attached to the side-chain's hydroxy group. nih.gov This modification, known as phosphorylation, is a fundamental post-translational modification (PTM) that plays a crucial role in regulating a vast array of cellular processes. creative-proteomics.comwikipedia.orgwikipedia.org
Protein phosphorylation is a reversible process where protein kinases add a phosphate group to specific amino acid residues, and protein phosphatases remove them. nih.gov This dynamic interplay between kinases and phosphatases acts as a molecular switch, altering a protein's conformation and, consequently, its activity, localization, and interactions with other molecules. wikipedia.orgnih.gov
Phosphorylation predominantly occurs on serine, threonine, and tyrosine residues in eukaryotic cells. creative-proteomics.comwikipedia.org While serine phosphorylation is the most common, threonine phosphorylation accounts for a significant portion, estimated to be around 3-4% to 11.8% of all protein phosphorylation events. nih.govnih.govnih.gov This modification is central to intracellular signaling cascades that control essential cellular functions such as growth, differentiation, apoptosis (programmed cell death), and metabolism. creative-proteomics.comnih.gov
The addition of the highly negatively charged phosphate group can dramatically alter a protein's structure and function. nih.gov This change can, for example, modulate the interaction between proteins and cell membranes or regulate gene transcription. nih.gov O-phospho-L-threonine, along with O-phospho-L-serine and O-phospho-L-tyrosine, is a critical component of these signaling networks that form the basis of many cellular processes. nih.gov
Occurrence and Distribution in Diverse Biological Organisms
O-phospho-L-threonine is found across all domains of life, from bacteria to humans, highlighting its fundamental role in biology. foodb.ca It has been identified as a metabolite in various organisms. nih.govsolubilityofthings.com
In prokaryotes, such as the bacterium Escherichia coli, O-phospho-L-threonine is a known metabolite. nih.govebi.ac.uk For instance, in Salmonella enterica, a kinase called PduX converts L-threonine to O-phospho-L-threonine as part of the vitamin B12 biosynthesis pathway. nih.gov
In eukaryotes, O-phospho-L-threonine is widespread. It has been reported in organisms such as the water flea (Daphnia pulex), alfalfa (Medicago sativa), and baker's yeast (Saccharomyces cerevisiae). nih.gov The phosphorylation of threonine residues is a key regulatory mechanism in these organisms, involved in processes like signal transduction and cell cycle control. nih.gov
In humans, O-phospho-L-threonine is a normal metabolite found in biofluids like blood and urine. foodb.ca Its presence in various tissues and its role in regulating the function of countless proteins underscore its importance in human physiology. nih.gov For example, it has been detected in foods such as chicken and pork, and its presence could potentially serve as a biomarker for the consumption of these products. foodb.ca
The table below summarizes the occurrence of O-phospho-L-threonine in a selection of organisms.
| Kingdom | Organism | Common Name | Evidence of Occurrence |
| Bacteria | Escherichia coli | E. coli | Metabolite nih.govebi.ac.uk |
| Bacteria | Salmonella enterica | Salmonella | Intermediate in Vitamin B12 biosynthesis nih.gov |
| Animalia | Daphnia pulex | Water Flea | Reported presence nih.gov |
| Plantae | Medicago sativa | Alfalfa | Reported presence nih.gov |
| Fungi | Saccharomyces cerevisiae | Baker's Yeast | Reported presence nih.gov |
| Animalia | Gallus gallus | Chicken | Detected in food foodb.ca |
| Animalia | Sus scrofa domestica | Domestic Pig | Detected in food foodb.ca |
| Animalia | Homo sapiens | Human | Metabolite in biofluids foodb.ca |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912145 | |
| Record name | O-Phosphonothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27530-80-9, 1114-81-4 | |
| Record name | DL-Threonine dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threonine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89296 | |
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| Record name | O-Phosphonothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threonine dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Metabolic Pathways and Biosynthesis of O Phospho L Threonine
O-phospho-L-homoserine as a Central Intermediate in L-Threonine Biosynthesis
In bacteria, fungi, and plants, the biosynthesis of L-threonine from aspartic acid involves several enzymatic steps. wikipedia.orgcreative-proteomics.com A critical intermediate in this pathway is O-phospho-L-homoserine. nih.govnih.gov This molecule is formed from the phosphorylation of L-homoserine by the enzyme homoserine kinase. creative-proteomics.comnih.gov O-phospho-L-homoserine stands at a crucial branch point in metabolism, serving as the direct precursor for the synthesis of L-threonine. asm.orgnih.govasm.org Its conversion is the final and committing step in the L-threonine biosynthetic pathway. nih.govebi.ac.uk
Threonine Synthase Catalysis and Mechanistic Insights
The conversion of O-phospho-L-homoserine to L-threonine is catalyzed by the enzyme threonine synthase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govebi.ac.uk This reaction is complex, involving the elimination of the γ-phosphate group from O-phospho-L-homoserine and the subsequent stereospecific addition of a water molecule to form L-threonine and inorganic phosphate (B84403). nih.govebi.ac.ukrsc.org
The catalytic mechanism begins with the formation of an external aldimine between O-phospho-L-homoserine and the PLP cofactor. nih.gov This is followed by a series of prototropic shifts and the elimination of the phosphate group. nih.govebi.ac.uk A key feature of this catalysis is the role of the released phosphate ion, which is believed to act as a base catalyst for the addition of water at the Cβ position of the intermediate. nih.gov The active site lysine (B10760008) residue is crucial, participating in proton abstraction and transfer throughout the catalytic cycle. ebi.ac.uk
Involvement in Microbial and Plant Metabolic Networks
O-phospho-L-threonine and its precursors are integral to various metabolic networks in microorganisms and plants. frontiersin.org The pathway leading to threonine is not only essential for protein synthesis but also provides precursors for other vital metabolites. For instance, in some bacteria, O-phospho-L-homoserine can be diverted from the threonine pathway to a novel route for methionine biosynthesis. asm.orgnih.govasm.org In plants, the availability of homoserine and its phosphorylated form, O-phospho-L-homoserine, is a limiting factor for both threonine and methionine synthesis. nih.gov
Role in Escherichia coli Metabolism
In Escherichia coli, O-phospho-L-threonine is recognized as a metabolite. ebi.ac.uk The biosynthesis of L-threonine is a well-characterized pathway in this bacterium, starting from aspartate. wikipedia.orgcreative-proteomics.comresearchgate.net The final step is catalyzed by the thrC gene product, threonine synthase, which converts O-phospho-L-homoserine to L-threonine. uniprot.org O-phospho-L-threonine itself is also involved in other metabolic processes. For instance, L-threonine can be phosphorylated by the PduX kinase to form O-phospho-L-threonine. Furthermore, O-phospho-L-threonine is a precursor in the biosynthesis of cobalamin (Vitamin B12), where it is converted to (R)-1-aminopropan-2-ol for incorporation into the vitamin's sidechain. wikipedia.orggoogle.com
Participation in Saccharomyces cerevisiae Vitamin B6 Pathway
In the yeast Saccharomyces cerevisiae, a related compound, O-phospho-4-hydroxy-L-threonine (also known as 4-phosphohydroxy-L-threonine), is a key intermediate in the de novo biosynthesis of vitamin B6 (pyridoxal 5'-phosphate). ymdb.canih.govportlandpress.com This pathway is distinct from the one found in E. coli. O-phospho-4-hydroxy-L-threonine is formed from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid. ymdb.ca It is then converted into other intermediates on the path to pyridoxal 5'-phosphate, the active form of vitamin B6. ymdb.cawiley.com Pyridoxal 5'-phosphate is a vital cofactor for numerous enzymes, including threonine synthase itself. ebi.ac.uknih.gov
Biosynthesis from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid
An alternative biosynthetic route leads to the formation of O-phospho-4-hydroxy-L-threonine, an intermediate in the vitamin B6 pathway in organisms like yeast. ymdb.caasm.org This reaction involves the transamination of 2-oxo-3-hydroxy-4-phosphobutanoic acid, with L-glutamic acid serving as the amino donor. ymdb.caymdb.ca The enzyme responsible for this catalysis is a phosphoserine aminotransferase. ymdb.ca This pathway highlights the metabolic versatility of phosphorylated threonine derivatives, connecting amino acid metabolism with vitamin biosynthesis. ymdb.cawiley.com
Table of Key Enzymes and Reactions
| Enzyme | Reactant(s) | Product(s) | Metabolic Pathway | Organism Example(s) |
|---|---|---|---|---|
| Homoserine Kinase | L-Homoserine, ATP | O-phospho-L-homoserine, ADP | L-Threonine Biosynthesis | E. coli, S. cerevisiae, Plants |
| Threonine Synthase | O-phospho-L-homoserine, H₂O | L-Threonine, Inorganic Phosphate | L-Threonine Biosynthesis | E. coli, S. cerevisiae, Plants nih.govebi.ac.ukuniprot.org |
| Phosphoserine Aminotransferase | 2-oxo-3-hydroxy-4-phosphobutanoic acid, L-Glutamic acid | O-phospho-4-hydroxy-L-threonine, 2-Oxoglutarate | Vitamin B6 Biosynthesis | S. cerevisiae ymdb.cawiley.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| (R)-1-aminopropan-2-ol |
| 2-oxo-3-hydroxy-4-phosphobutanoic acid |
| 2-Oxoglutarate |
| ADP |
| ATP |
| Aspartic acid |
| Cobalamin (Vitamin B12) |
| Inorganic Phosphate |
| L-Glutamic acid |
| L-Homoserine |
| L-Threonine |
| Methionine |
| O-phospho-4-hydroxy-L-threonine |
| O-phospho-L-homoserine |
| O-phospho-L-threonine |
Enzymatic Regulation and Dephosphorylation of O Phospho L Threonine
O-phospho-L-threonine as a Substrate for Protein Phosphatases
O-phospho-L-threonine residues within a polypeptide chain are the primary targets for dephosphorylation by protein serine/threonine phosphatases (PSTPs). These enzymes are essential for turning off signaling pathways that are activated by threonine phosphorylation. The dephosphorylation reaction involves the hydrolysis of the phosphoester bond, releasing inorganic phosphate (B84403) and restoring the threonine residue. mpbio.com
Protein phosphatases are broadly categorized into two main superfamilies based on their substrate specificity: the protein tyrosine phosphatases (PTPs) and the protein serine/threonine phosphatases (PSTPs). medchemexpress.com The PSTPs are further divided into the PPP (phosphoprotein phosphatase) and PPM (metal-dependent protein phosphatase) families, which are structurally unrelated. researchgate.netnih.gov The PPP family, which includes the major phosphatases PP1, PP2A, and PP2B (calcineurin), is responsible for the majority of serine/threonine dephosphorylation in eukaryotic cells. aablocks.comacs.orgbiorxiv.org
The activity of protein phosphatases on O-phospho-L-threonine-containing substrates is not uniform; it is governed by a high degree of specificity that is crucial for signaling fidelity. While the catalytic subunits of phosphatases like PP1 and PP2A have a broad intrinsic substrate specificity in vitro, their activity in vivo is tightly controlled and directed by associated regulatory or targeting subunits. acs.orgbiorxiv.orgnih.gov These subunits form holoenzymes that guide the catalytic subunit to specific subcellular locations and substrates.
The classification of serine/threonine phosphatases was historically based on their substrate preference for the subunits of phosphorylase kinase. Type 1 protein phosphatases (PP1) preferentially dephosphorylate the β-subunit, while type 2 (PP2) act on the α-subunit. mpbio.com This initial classification hinted at the inherent specificities of these enzymes.
Research has demonstrated varied specificity among different phosphatases for phosphorylated amino acids. For instance, a study on an extracellular protein tyrosine phosphatase from the fungus Metarhizium anisopliae showed that the enzyme was specific for phosphotyrosine and had no significant activity against O-phospho-L-serine or O-phospho-L-threonine. nih.gov Conversely, artificial protein modulators have been developed that exhibit broad phosphatase activity, effectively dephosphorylating O-phospho-L-serine, O-phospho-L-tyrosine, and O-phospho-L-threonine. sigmaaldrich.com
The substrate specificity of PP2A holoenzymes is largely determined by their regulatory B-subunits. nih.govsjtu.edu.cn These subunits recognize specific motifs on substrate proteins, thereby directing the catalytic subunit to dephosphorylate specific phosphothreonine sites. For example, phosphoproteomic studies have revealed that different PP2A holoenzymes (e.g., PP2A-B55 and PP2A-B56) target distinct sets of phosphorylation sites within the cell. sjtu.edu.cn
| Phosphatase | Source Organism | Substrate(s) Including O-phospho-L-threonine | Specificity Notes | Reference |
|---|---|---|---|---|
| Protein Phosphatase 1 (PP1) | Mammalian | Phosphorylase kinase (β-subunit), various phosphoserine/phosphothreonine proteins | Broad specificity of catalytic subunit; regulated by >200 regulatory proteins (PIPs) that confer substrate selectivity. | mpbio.comacs.org |
| Protein Phosphatase 2A (PP2A) | Mammalian | Phosphorylase kinase (α-subunit), Akt, p53, various phosphoserine/phosphothreonine proteins | Accounts for a majority of Ser/Thr dephosphorylation. Specificity is determined by associated A and B subunits. | mpbio.comsjtu.edu.cnphysiology.org |
| Protein Phosphatase 2B (Calcineurin) | Mammalian | Broad phosphoserine/phosphothreonine substrate range | Activated by Ca²⁺/calmodulin; enriched in specific brain regions. | mpbio.comaablocks.com |
| Protein Tyrosine Phosphatase (PTPase) | Metarhizium anisopliae | O-phospho-L-tyrosine | No significant activity observed against O-phospho-L-threonine or O-phospho-L-serine. | nih.gov |
| Acid Phosphatase (PhoN-Se) | Salmonella enterica | O-phospho-dl-threonine | Displays high stereoselectivity, hydrolyzing the L-ester much faster than the D-ester. | nih.gov |
The catalytic mechanism for the PPP family of serine/threonine phosphatases, including PP1 and PP2A, is distinct from that of tyrosine phosphatases. It involves a bimetallic center in the active site, typically containing iron (Fe) and zinc (Zn) or manganese (Mn) ions, which coordinates a water molecule. researchgate.netnih.gov This metal-activated water molecule acts as the nucleophile, directly attacking the phosphorus atom of the O-phospho-L-threonine substrate in a single-step hydrolysis reaction. researchgate.netnih.gov
The exquisite specificity of this reaction is not determined by the catalytic core alone but by the entire holoenzyme structure. The regulatory subunits of PP1 and PP2A play a crucial role by:
Substrate Recruitment: They contain docking motifs that bind to specific sequences on target proteins, bringing the substrate into proximity with the catalytic subunit. biorxiv.orgnih.gov
Allosteric Regulation: The binding of a regulatory subunit can induce conformational changes in the catalytic subunit, altering the shape of the active site cleft to better accommodate a specific phosphothreonine-containing substrate. medchemexpress.com
Subcellular Targeting: Regulatory subunits often contain domains that anchor the entire holoenzyme to specific locations within the cell, such as myofibrils or glycogen (B147801) particles, ensuring that dephosphorylation occurs in the correct biological context. mpbio.combiorxiv.org
This intricate mechanism ensures that despite the broad potential activity of the catalytic subunit, dephosphorylation of specific O-phospho-L-threonine sites is a highly regulated and precise event.
Characterization of Phosphatase Activity and Substrate Specificity
Modulatory Effects on Kinase Activity
The phosphorylation state of a protein kinase is a primary determinant of its activity. Many kinases are activated by phosphorylation of specific threonine residues within their activation loop. rsc.org Consequently, protein phosphatases that dephosphorylate these sites are critical negative regulators of kinase activity. For example, PP2A is known to dephosphorylate and inactivate key kinases such as Akt and the cyclin-dependent kinase Cdc2, thereby controlling vital cellular processes like cell survival and cell cycle progression. physiology.orgresearchgate.net
While the dephosphorylation of threonine residues within kinase enzymes is a well-established modulatory mechanism, the effect of the free molecule O-phospho-L-threonine on kinase activity is less clear. The primary mechanism of kinase inhibition involves molecules that compete with ATP for its binding pocket or allosteric inhibitors that bind to other sites on the kinase. Substrate-competitive inhibitors are also known, but these are typically peptides that mimic the kinase's recognition motif, not the free phosphoamino acid itself. nih.gov
There is currently limited direct evidence to suggest that free O-phospho-L-threonine acts as a significant competitive or allosteric inhibitor of protein kinases at physiological concentrations. The regulation of kinase activity by threonine phosphorylation is primarily mediated through the covalent modification of the protein itself, which acts as a molecular switch, rather than through modulation by the free, unbound phosphoamino acid. nih.govrsc.org The structural changes induced by the addition of a bulky, negatively charged phosphate group to a threonine residue within a protein are profound and serve as the basis for regulation.
Role of O Phospho L Threonine in Protein Post Translational Modifications and Cellular Signaling
Protein Phosphorylation at Threonine Residues: A Critical Post-Translational Modification
Protein phosphorylation is a fundamental and reversible post-translational modification (PTM) where a phosphate (B84403) group is covalently added to an amino acid residue. wikipedia.orgthermofisher.comnews-medical.net This process is catalyzed by enzymes known as protein kinases, while the reverse reaction, dephosphorylation, is carried out by protein phosphatases. news-medical.netnih.gov In eukaryotic cells, phosphorylation predominantly occurs on the hydroxyl groups of serine, threonine, and tyrosine residues. thermofisher.comcreative-proteomics.com While serine phosphorylation is the most common, threonine phosphorylation accounts for a significant portion of these modifications and plays a critical role in regulating a vast array of cellular processes. nih.gov
The addition of a phosphate group to a threonine residue, forming O-phospho-L-threonine, introduces a bulky, negatively charged group to the protein. news-medical.net This modification can dramatically alter the protein's properties, including its conformation, stability, and interactions with other molecules. chomixbio.comresearchgate.net Consequently, threonine phosphorylation is a key mechanism for controlling protein function and transmitting signals throughout the cell. thermofisher.comnih.gov It is involved in essential cellular activities such as cell cycle progression, growth, apoptosis, and intricate signal transduction pathways. thermofisher.comnews-medical.net The precise regulation of threonine phosphorylation, maintained by the balanced action of kinases and phosphatases, is crucial for normal cellular function, and its dysregulation is implicated in various diseases. nih.govresearchgate.net
The significance of threonine phosphorylation is underscored by its involvement in the regulation of numerous proteins and signaling pathways. For instance, the activation of key signaling molecules like protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs) often involves the phosphorylation of specific threonine residues. fiveable.meresearchgate.net This modification acts as a molecular switch, turning protein activity "on" or "off" and thereby controlling downstream cellular events. news-medical.net
Influence of O-phospho-L-threonine on Protein Conformation and Structural Stability
The introduction of a phosphate group onto a threonine residue to form O-phospho-L-threonine can have a profound impact on the local and global structure of a protein. frontiersin.org This modification significantly alters the physicochemical properties of the amino acid side chain, introducing a negative charge and increasing its volume. biorxiv.org These changes can lead to substantial conformational rearrangements within the protein. news-medical.net
The added phosphate group can establish new intramolecular interactions, such as hydrogen bonds and salt bridges, which can stabilize specific secondary or tertiary structures. acs.org For example, studies have shown that the phosphorylation of threonine can induce a more ordered conformation in otherwise flexible regions of a protein. acs.org The dianionic nature of the phosphate group can also lead to electrostatic repulsion or attraction with other charged residues, further influencing the protein's three-dimensional structure. frontiersin.org
Modulation of Intracellular Signaling Cascades by Threonine Phosphorylation
Threonine phosphorylation is a cornerstone of intracellular signaling, acting as a dynamic switch to control the flow of information within the cell. creative-proteomics.comfiveable.me The reversible addition and removal of phosphate groups on threonine residues, orchestrated by kinases and phosphatases, allows for rapid and precise responses to a multitude of cellular stimuli. nih.gov This modification is integral to the function of numerous signaling pathways that govern fundamental cellular processes. aacrjournals.org
Signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, heavily rely on a series of phosphorylation events, many of which occur on threonine residues. researchgate.netresearchgate.net These sequential phosphorylation events amplify the initial signal and propagate it from the cell surface to the nucleus, ultimately leading to changes in gene expression and cellular behavior. cusabio.com For instance, the activation of MAP kinases often requires dual phosphorylation on both a threonine and a tyrosine residue within their activation loop. researchgate.net
Furthermore, threonine phosphorylation is crucial for the activity of various other protein kinases, including those dependent on cyclic AMP (cAMP) and calcium/calmodulin. fiveable.me By phosphorylating target proteins, these kinases can modulate a wide range of cellular functions, from metabolism to cell division. nih.govnih.gov The intricate network of threonine phosphorylation events ensures the proper coordination and integration of multiple signaling pathways, allowing cells to respond appropriately to their environment. aacrjournals.org
Regulation of Enzyme Activity and Protein-Protein Interactions
A primary mechanism by which O-phospho-L-threonine modulates cellular signaling is through the direct regulation of enzyme activity and the control of protein-protein interactions. creative-proteomics.comfiveable.mepnas.org The introduction of a bulky, negatively charged phosphate group can induce conformational changes that directly impact an enzyme's catalytic site, either activating or inhibiting its function. cusabio.comnumberanalytics.com This allosteric regulation is a common strategy for controlling metabolic pathways and signaling networks. nih.gov
Phosphorylation of threonine residues can also create or block docking sites for other proteins. numberanalytics.com Specific protein domains, such as forkhead-associated (FHA) domains, have been identified to recognize and bind to phosphothreonine-containing motifs. thermofisher.com This recognition is a critical step in the assembly of signaling complexes, where multiple proteins are brought together to facilitate a specific cellular response. For example, the recruitment of downstream effector proteins to an activated receptor is often mediated by the phosphorylation of threonine residues on the receptor or associated proteins. cusabio.com
Conversely, phosphorylation can disrupt existing protein-protein interactions. The electrostatic repulsion from the negatively charged phosphate group can prevent the binding of a protein to its partner, effectively terminating a signaling event. frontiersin.org This dynamic interplay of creating and breaking protein interactions through threonine phosphorylation allows for the precise and reversible control of signaling pathways. numberanalytics.com
Interplay with Other Reversible Post-Translational Modifications (e.g., O-GlcNAcylation)
The regulation of cellular processes by threonine phosphorylation does not occur in isolation but is part of a complex interplay with other post-translational modifications. pnas.org A particularly well-studied interaction is the crosstalk between phosphorylation and O-linked N-acetylglucosaminylation (O-GlcNAcylation). nih.govnih.gov Both modifications occur on serine and threonine residues and can be dynamically added and removed in response to cellular signals. pnas.orgresearchgate.net
This relationship can be competitive, where phosphorylation and O-GlcNAcylation occur at the same or adjacent sites on a protein. nih.govresearchgate.net In this "yin-yang" relationship, the presence of one modification can prevent the addition of the other, leading to opposing functional outcomes. researchgate.net For example, on some proteins, phosphorylation at a specific threonine residue might be activating, while O-GlcNAcylation at the same site is inhibitory. nih.gov
The interplay can also be more complex, with one modification regulating the enzymes that control the other. pnas.orgnih.gov For instance, kinases that phosphorylate threonine residues can themselves be regulated by O-GlcNAcylation, and the enzymes that add or remove O-GlcNAc can be regulated by phosphorylation. nih.gov This intricate crosstalk between threonine phosphorylation and O-GlcNAcylation provides a sophisticated mechanism for integrating signals from different cellular pathways, particularly those related to nutrient sensing and stress responses. nih.govnih.gov
Contributions to Fundamental Biological Processes
Threonine phosphorylation is a ubiquitous regulatory mechanism that plays a pivotal role in a wide array of fundamental biological processes. nih.gov Its ability to rapidly and reversibly alter protein function makes it an ideal switch for controlling dynamic cellular events. frontiersin.org
Energy Metabolism Regulation
Threonine phosphorylation is deeply involved in the regulation of cellular energy metabolism. nih.gov Key enzymes and regulatory proteins within metabolic pathways are often controlled by phosphorylation events at threonine residues. nih.gov For example, the AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis, is activated by the phosphorylation of a specific threonine residue within its catalytic subunit. nih.gov Once activated, AMPK phosphorylates numerous downstream targets to promote ATP-producing pathways, such as fatty acid oxidation and glycolysis, while inhibiting ATP-consuming processes like fatty acid synthesis. nih.gov
Furthermore, threonine phosphorylation plays a role in insulin (B600854) signaling and glucose metabolism. researchgate.net The phosphorylation of proteins in the insulin signaling cascade, including threonine residues, is essential for mediating the effects of insulin on glucose uptake and storage. researchgate.net The intricate regulation of metabolic enzymes and pathways by threonine phosphorylation ensures that cells can adapt their energy production and consumption to meet changing physiological demands. mdpi.comlibretexts.org Recent studies have also highlighted the direct role of L-threonine in energy metabolism, where it can be converted to pyruvate (B1213749) and contribute to ATP production, particularly under conditions of nutritional stress. asm.org
Cell Cycle Progression
The progression of the eukaryotic cell cycle is a tightly regulated process driven by the sequential activation and inactivation of cyclin-dependent kinases (CDKs). portlandpress.comwikipedia.org The formation of O-phospho-L-threonine within CDKs is a critical event for their activation. For a CDK to become fully active, it must bind to a regulatory cyclin subunit and undergo phosphorylation on a conserved threonine residue located in a region known as the T-loop or activation loop. portlandpress.comwikipedia.org This activating phosphorylation is carried out by CDK-activating kinases (CAKs). portlandpress.comoncohemakey.com
The phosphorylation induces a significant conformational change in the CDK's active site, which is necessary for it to efficiently bind and phosphorylate its substrates, thereby driving the cell cycle forward. portlandpress.com For instance, human CDK2 requires phosphorylation at Threonine-160 (T160) for its kinase activity. nih.gov The levels of T160 phosphorylation on CDK2 increase during the S and G2 phases of the cell cycle, coinciding with the periods of its peak activity. nih.gov
Conversely, phosphorylation at other sites can be inhibitory. In CDK2, phosphorylation at Threonine-14 (T14) and Tyrosine-15 (Y15) inhibits kinase activity. nih.gov The balance between activating and inhibitory phosphorylation is crucial for the precise timing of cell cycle events. This regulation is further refined by protein phosphatases, such as PP2ACdc55 in budding yeast, which specifically counteract threonine phosphorylation during certain phases of the cell cycle, thereby delaying the phosphorylation of late Cdk substrates and helping to order the sequence of cell cycle events. nih.gov
The degradation of key cell cycle proteins is also controlled by threonine phosphorylation. The Stem-Loop Binding Protein (SLBP), essential for histone mRNA biosynthesis during S phase, is targeted for degradation at the S/G2 transition. This process is initiated when Cyclin A/Cdk1 phosphorylates SLBP on Threonine-61 (T61), which then primes a subsequent phosphorylation event, leading to its destruction and the cessation of histone synthesis. nih.gov
Table 1: Key Proteins Regulated by Threonine Phosphorylation in Cell Cycle Progression
| Protein | Kinase/Phosphatase | Threonine Site | Function of Phosphorylation | Reference(s) |
| Cyclin-Dependent Kinase 2 (CDK2) | CDK-Activating Kinase (CAK) | Thr160 | Activation: Required for kinase activity. | nih.gov |
| CDK2 | Wee1/Myt1 Kinases | Thr14 | Inhibition: Inhibits kinase activity. | oncohemakey.comnih.gov |
| Stem-Loop Binding Protein (SLBP) | Cyclin A/Cdk1 | Thr61 | Degradation: Initiates degradation at the end of S phase. | nih.gov |
| Late CDK Substrates (General) | Cdk | Threonine residues | Timing: Phosphorylation is delayed by PP2ACdc55 phosphatase activity. | nih.gov |
Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or infected cells. The signaling cascades that control apoptosis are heavily regulated by protein phosphorylation, including the formation of O-phospho-L-threonine on key regulatory proteins. nih.gov Serine/threonine kinases are integral components of these pathways, capable of transmitting both pro-apoptotic and anti-apoptotic signals. nih.govresearchgate.net
The Mitogen-Activated Protein Kinase (MAPK) pathways, for example, have a dual role in apoptosis. nih.gov The Extracellular signal-Regulated Kinase (ERK) pathway can exert an anti-apoptotic effect through threonine phosphorylation. It has been established that ERK1/2 can phosphorylate Caspase-9, a key initiator caspase in the intrinsic apoptosis pathway, at Threonine-125. This modification restrains the activity of Caspase-9 and thereby inhibits apoptosis. nih.gov
Conversely, threonine phosphorylation can also promote apoptosis. Apoptosis signal-regulating kinase 1 (ASK1) is a MAPKKK that, when activated by cellular stress, triggers a kinase cascade leading to cell death. The activation of ASK1 itself is dependent on phosphorylation. For instance, the murine protein serine/threonine kinase 38 (MPK38) can physically associate with and activate ASK1 by phosphorylating it on Threonine-838 in response to stimuli like hydrogen peroxide. merckmillipore.com
The regulation of anti-apoptotic proteins is also a key control point. X-linked inhibitor of apoptosis (XIAP) is a protein that can block cell death. However, its function can be modulated. Phosphorylation of XIAP at Threonine-180 by Glycogen (B147801) Synthase Kinase 3 (GSK3) specifically directs XIAP towards a role in Wnt signaling, distinct from its primary anti-apoptotic function. nih.gov Furthermore, post-translational modifications of Cytochrome C can influence its apoptotic function. Increased phosphorylation of Cytochrome C at Threonine-50 has been observed in aging hearts and appears to act as a protective mechanism against apoptosis by inhibiting the activity of downstream caspases. aging-us.com
Table 2: Role of Threonine Phosphorylation in Key Apoptotic Proteins
| Protein | Kinase | Threonine Site | Effect of Phosphorylation | Reference(s) |
| Caspase-9 | ERK1/2 | Thr125 | Inhibition of Apoptosis: Restrains caspase activity. | nih.gov |
| Apoptosis signal-regulating kinase 1 (ASK1) | MPK38 | Thr838 | Promotion of Apoptosis: Activates the ASK1 kinase. | merckmillipore.com |
| X-linked inhibitor of apoptosis (XIAP) | GSK3 | Thr180 | Modulation of Function: Directs XIAP to Wnt signaling. | nih.gov |
| Cytochrome C | Unknown | Thr50 | Inhibition of Apoptosis: Suppresses H/R-induced apoptosis by inhibiting caspases. | aging-us.com |
Signal Transduction Mechanisms
The formation of O-phospho-L-threonine is a ubiquitous mechanism in signal transduction, allowing cells to respond to a myriad of extracellular stimuli. jax.org Many signaling pathways, including those activated by growth factors and cytokines, rely on cascades of serine/threonine kinases to relay messages from the cell surface to the nucleus. nih.gov
Two of the most prominent signaling pathways are the PI3K/Akt and MAPK/ERK pathways, both of which are critically dependent on threonine phosphorylation.
PI3K/Akt Pathway: This pathway is central to regulating cell survival, growth, and proliferation. cusabio.comcreative-diagnostics.comwikipedia.org Following stimulation by growth factors, the kinase PI3K generates lipid second messengers that recruit the serine/threonine kinase Akt to the cell membrane. For Akt to become fully active, it must be phosphorylated at two key sites: Threonine-308 (T308) in its activation loop by the kinase PDK1, and Serine-473 in its C-terminal tail. creative-diagnostics.comwikipedia.org Once activated, O-phospho-L-threonine-containing Akt moves through the cytoplasm and nucleus, phosphorylating numerous substrates that suppress apoptosis and promote cell cycle progression and growth. wikipedia.orgnih.gov
MAPK/ERK Pathway: This cascade is a primary module for converting external signals into cellular responses like proliferation and differentiation. embopress.orgmolbiolcell.org MAP kinases, such as ERK, are activated by dual phosphorylation on conserved threonine and tyrosine residues within a "T-X-Y" motif (e.g., Threonine-Glutamic acid-Tyrosine or TEY in ERK1/2) in their activation loop. nih.govmolbiolcell.orgnih.gov This phosphorylation is catalyzed by upstream kinases known as MAPKKs. The resulting conformational change unleashes the catalytic activity of the MAPK, allowing it to phosphorylate its own set of target proteins. nih.gov
Threonine phosphorylation also creates intricate feedback loops and crosstalk between pathways. For example, in T-cell activation, the adapter protein Linker for Activation of T-cells (LAT) is phosphorylated by ERK at Threonine-155. This O-phospho-L-threonine modification reduces the ability of LAT to recruit downstream signaling molecules, thereby creating a negative feedback loop that attenuates the very pathway that activated it. embopress.org
Furthermore, the phosphorylation of growth factor receptors on threonine residues can modulate their signaling and trafficking. The Epidermal Growth Factor Receptor (EGFR) can be phosphorylated at Threonine-654 by Protein Kinase C (PKC). This modification does not prevent receptor internalization but diverts the internalized receptors from the degradative lysosomal pathway to a recycling pathway back to the cell surface. This process, known as heterologous desensitization, allows the cell to restrain ligand-induced down-regulation of the receptor. unige.chunige.ch
Table 3: Examples of Threonine Phosphorylation in Signal Transduction
| Pathway | Protein | Kinase | Threonine Site | Consequence of Phosphorylation | Reference(s) |
| PI3K/Akt | Akt (Protein Kinase B) | PDK1 | Thr308 | Activation: Partial activation of Akt kinase activity. | creative-diagnostics.comwikipedia.org |
| MAPK/ERK | ERK1/2 | MEK1/2 | T202/T185 (in TEY motif) | Activation: Full activation of ERK kinase activity (with Y-phos). | nih.govmolbiolcell.orgnih.gov |
| T-Cell Receptor | Linker for Activation of T-cells (LAT) | ERK | Thr155 | Negative Feedback: Attenuates T-cell receptor signaling. | embopress.org |
| EGF Receptor | Epidermal Growth Factor Receptor (EGFR) | Protein Kinase C (PKC) | Thr654 | Receptor Trafficking: Diverts EGFR to recycling endosomes, inhibiting degradation. | unige.chunige.ch |
Advanced Analytical Methodologies for O Phospho L Threonine Research
Spectroscopic Techniques for O-phospho-L-threonine Structural and Quantitative Analysis
Spectroscopic methods provide a powerful, non-destructive means to investigate the atomic-level structure and dynamics of O-phospho-L-threonine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for probing the chemical environment of specific nuclei within a molecule. In the context of O-phospho-L-threonine, various NMR techniques offer unique insights into its conformation and interactions.
Solid-state ³¹P NMR spectroscopy is particularly well-suited for studying phosphorylated amino acids like O-phospho-L-threonine. nih.gov This technique provides detailed information about the local environment of the phosphorus atom, which is highly sensitive to conformational changes and intermolecular interactions, such as hydrogen bonding. nih.govebi.ac.ukacs.org
Research has utilized solid-state ³¹P NMR to measure key parameters for O-phospho-L-threonine, including isotropic chemical shifts, chemical shift anisotropies, and asymmetry parameters. nih.govebi.ac.ukebi.ac.ukscispace.com These measurements serve as valuable model data for optimizing experiments on more complex systems like crystalline proteins. nih.govebi.ac.ukebi.ac.uk In crystals of O-phospho-L-threonine, the molecules exist as zwitterions linked by extensive three-dimensional networks of hydrogen bonds, including P-O-H···O=P, C-O-H···O=P, N-H···O=P, and N-H···O=C interactions. ebi.ac.ukresearchgate.net The orientation of the ³¹P chemical shielding tensor is influenced by these hydrogen bonds, providing a sensitive probe of the molecular structure. acs.org
In solution, ³¹P NMR reveals that the phosphoryl groups of O-phospho-L-threonine can exist in multiple conformations that are in slow exchange on the NMR timescale. researchgate.net The chemical shifts of these resonances are pH-dependent, with a pKa of approximately 6.3 for the phosphate (B84403) group, which is comparable to inorganic phosphate. researchgate.net The ³¹P chemical shifts for O-phospho-L-threonine typically fall within the range of 3-5 ppm at basic pH. researchgate.net
Table 1: Solid-State ³¹P NMR Parameters for O-phospho-L-threonine
| Parameter | Value | Reference |
|---|---|---|
| Isotropic Chemical Shift (δiso) | Varies with pH and conformation | nih.govebi.ac.ukebi.ac.ukscispace.com |
| pKa (Phosphate group) | ~6.3 | researchgate.net |
| Typical Chemical Shift Range (basic pH) | 3-5 ppm | researchgate.net |
For a more detailed structural analysis, ¹H-³¹P-¹³C double cross-polarization (DCP) NMR experiments are employed. O-phospho-L-threonine serves as a convenient model compound for setting up these complex experiments. ebi.ac.ukresearchgate.netresearchgate.netebi.ac.uk This technique allows for the correlation of the phosphorus nucleus with nearby protons and carbons, providing through-bond and through-space connectivity information that is crucial for a complete structural assignment.
The ¹H-³¹P-¹³C DCP technique is highly sensitive to the sample spinning rate. researchgate.netresearchgate.netebi.ac.uk Optimal signal intensity is typically achieved at average spinning rates of 6-7 kHz, where both zero-quantum (ZQ) and double-quantum (DQ) cross-polarization mechanisms are efficient. researchgate.netresearchgate.netebi.ac.uk At higher spinning rates (e.g., 10 kHz), the DQCP mechanism can dominate, leading to a decrease in signal intensity. researchgate.netresearchgate.netebi.ac.uk The use of shaped pulses during the second cross-polarization step can significantly enhance the signal-to-noise ratio, enabling the acquisition of higher quality spectra. researchgate.netresearchgate.netebi.ac.uk
Solid-State 31P NMR Spectroscopy for Conformational and Environmental Studies
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the identification and quantification of O-phospho-L-threonine, especially in complex biological mixtures.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing O-phospho-L-threonine. nih.govmdpi.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. mdpi.com A triple quadrupole system operating in multiple reaction monitoring (MRM) mode offers precise, label-free quantification of O-phospho-L-threonine from cellular extracts. nih.gov This workflow provides high sensitivity, specificity, and a wide linear dynamic range. nih.gov
The fragmentation of phosphorylated amino acids in tandem mass spectrometry provides characteristic neutral losses that aid in their identification. For phosphothreonine, a common fragmentation pathway involves the loss of the phosphate group and a water molecule, resulting in a mass difference of 98 m/z. govst.edu
Table 2: LC-MS/MS Parameters for O-phospho-L-threonine Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govmdpi.com |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Characteristic Fragmentation | Loss of H₃PO₄ (98 Da) | govst.eduoup.com |
Identifying the specific sites of threonine phosphorylation within a protein is crucial for understanding its function. Proteomic strategies, primarily based on mass spectrometry, are the methods of choice for this purpose. nih.govmolbiolcell.org The "bottom-up" proteomic approach involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by LC-MS/MS. nih.gov
The identification of phosphopeptides is based on the mass shift of 80 Da for each phosphate group. oup.com Tandem mass spectrometry (MS/MS) is then used to sequence the peptide and pinpoint the exact location of the phosphorylation. molbiolcell.orgcreative-proteomics.com However, the analysis of phosphopeptides can be challenging due to the labile nature of the phosphoester bond, particularly for phosphoserine and phosphothreonine, which can lead to the neutral loss of phosphoric acid (H₃PO₄, 98 Da) or metaphosphoric acid (HPO₃, 80 Da) during collision-induced dissociation (CID). oup.comnih.govnih.gov
To overcome these challenges, various strategies have been developed, including enrichment of phosphopeptides using techniques like metal-affinity chromatography or phospho-specific antibodies. nih.govresearchgate.net Additionally, alternative fragmentation methods such as electron transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) are often used as they can preserve the labile phosphate group, facilitating more confident site localization. nih.govpnas.org ETD, in particular, has been shown to be effective in large-scale phosphoproteomic studies, identifying a significant number of phosphorylation sites on threonine residues. pnas.org
Table 3: Common Mass Spectrometry Techniques for Threonine Phosphorylation Site Analysis
| Technique | Key Features | Reference |
|---|---|---|
| Collision-Induced Dissociation (CID) | Prone to neutral loss of the phosphate group from phosphothreonine. | oup.comnih.gov |
| Electron Transfer Dissociation (ETD) | Preserves the labile phosphate group, aiding in site localization. | nih.govpnas.org |
| Higher-Energy Collisional Dissociation (HCD) | Can provide better localization for phosphotyrosine but is also used for phosphothreonine. | nih.gov |
LC-MS and Tandem Mass Spectrometry for Metabolite Identification and Quantification
Chromatographic Methods for Separation and Detection
Chromatographic techniques are fundamental for the separation, identification, and quantification of phosphoamino acids from complex biological matrices. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography with Flame Photometric Detection (GC-FPD) for O-phosphoamino Acid Analysis
Gas chromatography coupled with a flame photometric detector (GC-FPD) offers a highly selective and sensitive approach for the analysis of O-phosphoamino acids, including O-phospho-L-threonine. nih.gov The FPD is particularly suited for this analysis due to its specific sensitivity to phosphorus-containing compounds. news-medical.net This method allows for the determination of non-radiolabeled O-phosphoamino acids in biological materials. tandfonline.com
A critical step in the analysis of non-volatile amino acids by GC is their conversion into volatile derivatives. researchgate.net For O-phosphoamino acids like O-phospho-L-threonine, a common and effective derivatization procedure involves converting them into their N-isobutoxycarbonyl trimethyl ester derivatives. nih.govjst.go.jp This two-step process makes the molecules sufficiently volatile for GC analysis.
The GC-FPD method has been successfully applied to quantify free and protein-bound O-phosphoamino acids in samples such as urine and protein hydrolysates. nih.govjst.go.jp To analyze total O-phosphoamino acids (both free and bound), a sample is first subjected to acid or base hydrolysis to liberate the residues from proteins or peptides. nih.gov For instance, optimal hydrolysis conditions for analyzing O-phosphoserine and O-phospho-L-threonine in proteins have been determined to be 6M HCl at 110°C for 2 hours. researchgate.netjst.go.jp The FPD-GC method demonstrates high selectivity, allowing for the determination of O-phosphoamino acids without significant interference from other amino acids or coexisting substances in the matrix. nih.govjst.go.jp
The performance of the method is characterized by good linearity, low detection limits, and high recovery rates. Studies have shown linear calibration curves in the nanogram range and detection limits in the picogram range, highlighting the method's sensitivity. nih.govjst.go.jp
Table 1: Performance Characteristics of the GC-FPD Method for O-phosphoamino Acid Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Derivatization | N-isobutoxycarbonyl trimethyl ester derivatives | nih.govresearchgate.netjst.go.jp |
| Typical Column | DB-1701 capillary column | researchgate.netjst.go.jp |
| Detection Limit (O-phospho-L-threonine) | ~0.18 pmol (as injection amount) | jst.go.jp |
| Linearity Range | 0.1 - 5 nmol | jst.go.jp |
| Recovery Rate (from urine) | 90 - 98% | nih.gov |
| Relative Standard Deviation | 1.5 - 8.0% | nih.gov |
Surface Characterization Techniques in Biomaterial Applications
The modification of biomaterial surfaces with bioactive molecules like O-phospho-L-threonine is a key strategy for improving biocompatibility and promoting specific cellular responses. Surface characterization techniques are essential to verify the success of these modifications and to understand the resulting surface chemistry.
X-ray Photoelectron Spectroscopy (XPS) in the Study of O-phospho-L-threonine Modified Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive analytical technique used to determine the elemental composition and chemical states of elements on the very outer layer (typically 1-10 nm) of a material. cnrs.frwikipedia.org This makes it exceptionally well-suited for analyzing biomaterial surfaces that have been functionalized with molecules such as O-phospho-L-threonine. identifiers.org
A significant application of this technique is in the development of advanced biomedical implants. For example, research has focused on modifying the surface of titanium implants with O-phospho-L-threonine to enhance their integration with bone tissue. identifiers.orgebi.ac.uk In these studies, XPS is used to provide definitive evidence of the successful attachment of the amino acid to the titanium surface.
The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. wikipedia.org A wide-scan XPS spectrum provides the elemental composition of the surface. On an O-phospho-L-threonine-modified titanium disk, XPS analysis detects the presence of phosphorus (P 2p and P 2s peaks) and nitrogen (N 1s peak), which are constituent elements of the molecule and are absent on an unmodified or L-threonine-modified surface. identifiers.orgebi.ac.uk
High-resolution XPS scans of specific elemental peaks provide information about the chemical bonding environment. A key finding in the study of O-phospho-L-threonine on titanium is a significant "chemical shift" of the P 2p peak to a lower binding energy compared to the free molecule. identifiers.orgebi.ac.uk This shift indicates that the phosphate group of the O-phospho-L-threonine has formed a chemical bond with the titanium surface, confirming covalent immobilization rather than simple adsorption. identifiers.org
Table 2: XPS Analysis of a Titanium Surface Modified with O-phospho-L-threonine
| Analysis | Observation | Interpretation | Reference |
|---|---|---|---|
| Wide-Scan Spectrum | Detection of N 1s, P 2s, and P 2p peaks. | Confirms the presence of O-phospho-L-threonine on the surface. | identifiers.orgebi.ac.uk |
| High-Resolution P 2p Spectrum | Peak is detected and significantly shifted to a lower binding energy. | Indicates a chemical bond has formed between the phosphate group and the titanium surface. | identifiers.orgebi.ac.uk |
| Control (L-threonine modified surface) | N 1s peak was not detected in the wide-scan spectrum. | Highlights the specific nature of the O-phospho-L-threonine interaction. | ebi.ac.uk |
Biological and Biomedical Implications of O Phospho L Threonine
Role in Disease Pathways and Pathogenesis
O-phospho-L-threonine, a phosphorylated derivative of the essential amino acid L-threonine, plays a significant role in various cellular processes and, consequently, has been implicated in the pathways of several diseases. wikipedia.orgebi.ac.uk The phosphorylation of threonine residues in proteins is a critical post-translational modification that regulates protein function, localization, and interaction with other molecules. cellsignal.com Dysregulation of this process, mediated by protein kinases and phosphatases, can lead to the development and progression of numerous pathological conditions.
The reversible phosphorylation of serine and threonine residues is a fundamental mechanism in cellular signaling. acs.org Altered phosphorylation levels are a hallmark of diverse diseases, including cancer. acs.org In the context of cancer, protein serine/threonine phosphatases like PP2A and PP1, which dephosphorylate O-phospho-L-threonine and O-phospho-L-serine, are key regulators of cell growth, proliferation, and apoptosis. nih.gov Their dysregulation is a frequent event in tumorigenesis, making them attractive targets for pharmacological intervention. nih.gov For instance, PP2A is a well-described tumor suppressor that inactivates kinases such as AKT and ERK, which are downstream of major oncogenes. portlandpress.com
In neurodegenerative diseases known as tauopathies, the abnormal phosphorylation of the tau protein is a central pathological feature. frontiersin.org While the focus is often on serine phosphorylation, threonine phosphorylation also contributes to the formation of neurofibrillary tangles, a hallmark of these conditions. frontiersin.org
Furthermore, in the realm of infectious diseases, the enzymes involved in the metabolism of O-phospho-L-threonine and its precursor, O-phospho-L-serine, are crucial for the survival of certain pathogens. For example, phosphoserine phosphatase (PSP), which converts O-phospho-L-serine to L-serine, is an essential enzyme in Mycobacterium tuberculosis. nih.gov The biosynthesis of L-threonine itself, which involves the phosphorylation of homoserine, is a vital pathway in bacteria and microorganisms. wikipedia.orguniprot.org
Therapeutic Targeting and Drug Discovery Efforts
The critical role of O-phospho-L-threonine in various disease pathways has spurred significant interest in its therapeutic targeting and related drug discovery efforts.
Targeting Protein Serine/Threonine Phosphatases for Drug Development
Given that protein serine/threonine phosphatases regulate the levels of O-phospho-L-threonine and O-phospho-L-serine in cells, they have emerged as viable therapeutic targets. nih.gov While the development of small molecule inhibitors for phosphatases has been challenging, there have been notable successes. acs.org The immunosuppressants cyclosporin (B1163) A and FK506, for example, function by inhibiting the protein serine/threonine phosphatase calcineurin (PP2B). nih.gov
In the context of cancer, there is a growing effort to develop drugs that modulate the activity of phosphatases like PP2A. portlandpress.com Rather than inhibiting these tumor-suppressing enzymes, the goal is often to increase their activity to counteract the effects of oncogenic kinases. portlandpress.com Small molecule modulators that promote the assembly of specific forms of PP2A are being developed to limit cell proliferation. portlandpress.com
Table 1: Examples of Protein Serine/Threonine Phosphatases as Drug Targets
| Phosphatase | Associated Diseases | Therapeutic Strategy |
| PP2A | Cancer | Activation to suppress tumor growth. portlandpress.com |
| PP1 | Cancer, other diseases | Modulation of activity. nih.gov |
| Calcineurin (PP2B) | Autoimmune disorders | Inhibition for immunosuppression. nih.gov |
O-phospho-L-threonine as a Potential Target for Antimicrobial Drug Discovery
The metabolic pathways involving O-phospho-L-threonine and related phosphorylated amino acids are essential for the survival of various pathogenic microorganisms, making them attractive targets for the development of novel antimicrobial drugs. frontiersin.orgbioorganica.com.ua
In Mycobacterium tuberculosis, the enzyme phosphoserine phosphatase (PSP), which is involved in the L-serine biosynthesis pathway, has been identified as a potential drug target. nih.gov High-throughput screening has led to the identification of small molecule inhibitors of M. tuberculosis PSP that exhibit bactericidal activity, including against intracellular bacteria. nih.gov
Furthermore, serine/threonine kinases in bacteria, which phosphorylate proteins on threonine and serine residues, play crucial roles in bacterial physiology and pathogenesis. frontiersin.org These kinases are considered promising targets for new antibiotics. frontiersin.orgbioorganica.com.ua Inhibitors targeting the autophosphorylation of the serine/threonine kinase in Streptococcus suis have demonstrated antimicrobial activity both in vitro and in vivo. frontiersin.org
Applications in Biomaterial Science and Tissue Engineering
O-phospho-L-threonine has found promising applications in the fields of biomaterial science and tissue engineering, particularly in the surface modification of medical implants.
Surface Modification of Medical Implants for Enhanced Biocompatibility and Osseointegration
The success of medical implants, especially in dentistry and orthopedics, is highly dependent on their ability to integrate with the surrounding bone tissue, a process known as osseointegration. nih.govnih.govrsc.org The surface properties of the implant play a critical role in this process. nih.govmdpi.com
Researchers have developed methods to chemically bond O-phospho-L-threonine to the surface of titanium implants. nih.govnih.gov This modification has been shown to significantly enhance osseointegration. In vivo studies using rabbit models have demonstrated that titanium implants with an O-phospho-L-threonine-binding surface exhibit greater initial cell attachment, higher removal torque values, and a greater bone-implant contact ratio compared to unmodified implants. nih.govnih.gov This suggests that the presence of O-phospho-L-threonine on the implant surface promotes bone formation and improves the biomechanical stability of the implant. nih.gov
The rationale behind using phosphorylated amino acids like O-phospho-L-threonine for surface modification lies in their ability to mimic the natural components of bone and enhance the recruitment and adhesion of osteogenic cells. researchgate.net This approach is part of a broader strategy to create bioactive surfaces on otherwise bioinert materials like titanium. rsc.org
Table 2: Research Findings on O-phospho-L-threonine in Biomaterials
| Study Focus | Key Finding | Reference |
| In vivo osseointegration of p-Thr modified titanium implants | Enhanced initial cell attachment, removal torque, and bone-implant contact. | nih.govnih.gov |
| Adhesion of phospho-amino acids to calcium phosphate (B84403) cements | O-phospho-L-threonine increased adhesive strength. | acs.org |
Immunomodulatory Aspects of O-phospho-L-threonine Conjugates
Conjugates of O-phospho-L-threonine have been investigated for their potential immunomodulatory effects. Studies have shown that amides of all-trans-retinoic acid and O-phospho-L-threonine can influence the immune response. ebi.ac.uk When administered to mice, these conjugates have been observed to increase the number of antibody-producing cells in the spleen, indicating a potentiation of the humoral immune response. ebi.ac.uk This suggests that O-phospho-L-threonine, when appropriately conjugated, could serve as a component of novel immunomodulatory agents. ebi.ac.uk
Future Research Directions and Methodological Advancements
Advancements in Biosynthetic Approaches for Site-Specific O-phospho-L-threonine Incorporation into Proteins
The ability to produce proteins with O-phospho-L-threonine at specific locations is crucial for understanding the functional consequences of threonine phosphorylation. nih.gov While thousands of threonine phosphorylation sites have been identified, their precise functions often remain unknown. nih.govucl.ac.uk Genetic code expansion has emerged as a powerful technique to address this challenge by enabling the co-translational incorporation of modified amino acids, like O-phospho-L-threonine, directly into proteins. nih.govmdpi.comaddgene.org
Recent breakthroughs have led to the development of entirely biosynthetic routes for incorporating phosphothreonine into proteins. nih.gov This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for O-phospho-L-threonine. nih.gov One significant challenge has been the cellular uptake of the negatively charged O-phospho-L-threonine. mdpi.com To overcome this, researchers have engineered E. coli to biosynthesize O-phospho-L-threonine from L-threonine, thereby providing a sufficient intracellular supply for its incorporation into target proteins. nih.govmdpi.com This approach has been successfully used to produce several phosphoproteins, facilitating studies on their structure and function. nih.gov
A key enzyme in this biosynthetic process is PduX, a kinase that catalyzes the phosphorylation of L-threonine to O-phospho-L-threonine. nih.gov By combining the expression of PduX with an evolved phosphothreonyl-tRNA synthetase (pThrRS) and its cognate tRNA, researchers have created a robust system for producing proteins with site-specifically incorporated phosphothreonine in response to an amber stop codon. nih.gov
Table 1: Key Components for Biosynthetic Incorporation of O-phospho-L-threonine
| Component | Function | Reference |
| pThrRS | Phosphothreonyl-tRNA synthetase; charges tRNA with O-phospho-L-threonine. | nih.gov |
| tRNAv2.0CUA | Engineered tRNA that recognizes the amber stop codon and delivers O-phospho-L-threonine. | nih.gov |
| PduX | Kinase that synthesizes O-phospho-L-threonine from L-threonine. | nih.gov |
| EF-Sep | Elongation factor that facilitates the incorporation of phospho-amino acids. | nih.gov |
Future advancements in this area will likely focus on improving the efficiency and fidelity of these systems, as well as expanding the genetic code to incorporate multiple, distinct phosphorylated amino acids into a single protein.
Systems Biology Approaches for Comprehensive Understanding of O-phospho-L-threonine Metabolism and Function
A systems-level understanding of O-phospho-L-threonine requires integrating data from genomics, proteomics, and metabolomics to map the complex networks of threonine phosphorylation. Threonine phosphorylation is a key post-translational modification that regulates a wide range of biological processes, including signal transduction, cell cycle progression, and apoptosis. nih.gov
In Mycobacterium tuberculosis, for instance, the serine/threonine protein kinase PknF phosphorylates the ABC transporter Rv1747 on two specific threonine residues. ucl.ac.uk This phosphorylation event is critical for the function of Rv1747 and the virulence of the bacterium. ucl.ac.ukucl.ac.uk A systems biology approach, combining genetic analysis, transcriptional profiling, and functional assays, has been instrumental in elucidating this regulatory mechanism. ucl.ac.uk
The metabolism of threonine itself is complex, with at least three distinct pathways. wikipedia.org In many organisms, threonine can be O-phosphorylated by a kinase as a preparatory step for further metabolic reactions. wikipedia.org O-phospho-L-homoserine, an intermediate in threonine biosynthesis, has also been identified as a precursor for methionine biosynthesis in some bacteria. nih.govasm.org This highlights the interconnectedness of amino acid metabolic pathways.
Future research will likely employ more sophisticated computational models to predict and analyze threonine phosphorylation networks. This will involve the development of novel algorithms for identifying phosphorylation motifs from large-scale phosphoproteomic datasets. nih.govnih.gov Such approaches will be crucial for understanding how aberrant threonine phosphorylation contributes to diseases like cancer.
Development of Novel Analytical Tools for In Situ and Real-Time Monitoring of Threonine Phosphorylation Dynamics
Observing the dynamics of threonine phosphorylation as it happens within living cells is a major goal for understanding its regulatory roles. Current methods, such as mass spectrometry and immunoblotting with phosphospecific antibodies, typically provide static snapshots of phosphorylation events. molbiolcell.orgtandfonline.comcreative-proteomics.com While powerful, these techniques often lack the temporal and spatial resolution to capture the transient nature of signaling processes.
To address this, researchers are developing novel analytical tools for in situ and real-time monitoring. Kinase translocation reporters (KTRs) are a promising technology that translates kinase activity into a change in the subcellular localization of a fluorescent protein. biologists.com This allows for the visualization of signaling dynamics in live cells and tissues. biologists.com
Another innovative approach utilizes the depolarization of excitation light by fused fluorescent protein probes to monitor the dimerization of response regulators upon phosphorylation in real-time in living bacteria. nih.gov This method has revealed pulsatile activation of signaling pathways in response to environmental stimuli. nih.gov
For the specific detection of phosphopeptides, a label-free, real-time, and high-throughput strategy has been developed based on the reversible configuration freeze of a unique hemicyanine-labeled compound. chinesechemsoc.org This method can distinguish between peptides phosphorylated on serine, threonine, and tyrosine residues. chinesechemsoc.org
Future advancements will likely focus on developing more sensitive and specific probes for O-phospho-L-threonine, as well as integrating these tools with advanced microscopy techniques to achieve single-molecule resolution within living cells.
Exploration of O-phospho-L-threonine Analogues and Mimics for Modulating Biological Pathways
Analogues and mimics of O-phospho-L-threonine are invaluable tools for dissecting the roles of threonine phosphorylation and for developing potential therapeutic agents. These molecules can be designed to be resistant to hydrolysis by phosphatases, allowing for the study of phosphorylation-dependent processes without the complication of dephosphorylation. rsc.org
Several types of non-hydrolyzable phosphothreonine mimics have been synthesized, including those with phosphonate (B1237965) and difluoromethylphosphonate groups replacing the phosphate (B84403) moiety. researchgate.netnih.gov These mimics have been successfully incorporated into peptides and have been shown to be effective in studying protein-protein interactions and enzyme regulation. nih.govrsc.org For example, peptides containing phosphothreonine mimics have been used to probe the function of the cell cycle regulatory kinase Plk1. rsc.org
The synthesis of these analogues can be challenging, but new methods are continually being developed. nih.govacs.org One approach involves a single-step allyl-phosphoester protection/palladium-mediated deprotection strategy. acs.org The development of building blocks for solid-phase peptide synthesis has also facilitated the incorporation of these mimics into longer peptides. rsc.org
Table 2: Examples of O-phospho-L-threonine Analogues and Mimics
| Analogue/Mimic | Key Feature | Application | Reference |
| Phosphonothreonine | Non-hydrolyzable phosphonate group | Studying phosphatase-resistant phosphorylation | researchgate.net |
| Difluoromethylphosphonothreonine | Closer pKa to natural phosphate | Probing protein-protein interactions | nih.gov |
| Isoxazole-based mimic | Replaces phosphate with an isoxazole (B147169) carboxylic acid | Development of protein-protein interaction inhibitors | rsc.org |
Future research in this area will focus on designing and synthesizing novel mimics with improved biological stability and specificity. These molecules will be crucial for modulating biological pathways implicated in disease and for the development of new therapeutic strategies.
Q & A
Q. How can researchers ensure ethical rigor when extrapolating O-phospho-L-threonine data from model organisms to human systems?
- Methodological Answer : Apply the FINER criteria:
- F easible: Use human cell lines (e.g., HEK293) for preliminary validation.
- I nteresting: Link findings to disease models (e.g., neurodegenerative disorders).
- N ovel: Compare with existing phosphoserine/tyrosine datasets.
- E thical: Avoid invasive procedures without clinical relevance.
- R elevant: Align with NIH/WHO priorities for PTM research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
